molecular formula C6H8N2O2 B108405 2,4-Dimethoxypyrimidine CAS No. 3551-55-1

2,4-Dimethoxypyrimidine

Cat. No. B108405
CAS RN: 3551-55-1
M. Wt: 140.14 g/mol
InChI Key: KEVRHVMWBKFGLO-UHFFFAOYSA-N
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Description

2,4-Dimethoxypyrimidine is a chemical compound that is a derivative of the pyrimidine molecule, which is a heterocyclic aromatic organic compound similar to pyridine. The dimethoxy substitution at the 2 and 4 positions indicates the presence of two methoxy functional groups attached to the pyrimidine ring. This compound serves as an intermediate in the synthesis of various pharmaceuticals and organic molecules.

Synthesis Analysis

The synthesis of 2,4-dimethoxypyrimidine derivatives has been explored in several studies. For instance, one study demonstrates the microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, which involves the reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone . Another study describes the synthesis of 2-amino-4,6-dimethoxypyrimidine through a nucleophilic addition-elimination reaction (cyclization) starting from diethyl malonate and guanidine nitrate, followed by chlorination and alkoxylation reactions . Additionally, the synthesis of 2-amino-4,6-dimethyl pyrimidine, which is closely related to 2,4-dimethoxypyrimidine, has been reported using guanidine nitrate, acetylacetone, and sodium carbonate .

Molecular Structure Analysis

The molecular and crystal structure of 2,4-dimethoxypyrimidine derivatives has been a subject of interest in several studies. For example, the X-ray crystal structure of a novel tetrathiafulvalene derivative of 2,4-dimethoxypyrimidine has been reported, showcasing the ability of the molecule to form intermolecular hydrogen bonds . The crystal structures of various 2,4-dimethoxypyrimidine complexes have been analyzed, revealing different hydrogen-bonded supramolecular motifs and interactions with other molecules .

Chemical Reactions Analysis

The chemical reactivity of 2,4-dimethoxypyrimidine derivatives includes their ability to participate in multicomponent reactions, as well as their potential to form hydrogen bonds and charge-transfer salts . These properties are crucial for the formation of complex structures and for the compound's utility in pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dimethoxypyrimidine derivatives, such as their spectroscopic, electrochemical, and antiproliferative properties, have been investigated. The antiproliferative activity of certain derivatives against human tumor cell lines has been evaluated, with some showing promising results . The electrochemical properties of these derivatives are also of interest due to their potential applications in materials science .

Scientific Research Applications

Antiproliferative Activity

2,4-Dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones synthesized using microwave irradiation exhibit notable antiproliferative activity against human tumor cell lines. This synthesis process emphasizes metal-free multicomponent synthesis and green chemistry aspects, which is significant in cancer research. The compounds 4h, 4o, 4q, and 4v specifically demonstrate good antiproliferative activity and drug-likeness properties, indicating potential applications in cancer therapeutics (Patel et al., 2022).

Antibacterial Activity

New 4,6-dimethoxy pyrimidine derivatives have been synthesized and shown to possess antibacterial properties. These compounds were evaluated against various bacterial strains, with some showing comparable activity to standard antibiotics like Penicillin and Erythromycin. This highlights the potential use of 2,4-Dimethoxypyrimidine derivatives in developing new antibacterial agents (Dişli et al., 2013).

Synthesis of Anticancer and Antiviral Agents

The synthesis of 2,4-dimethoxy-5-(3-oxoalkynyl)pyrimidines from 5-ethynyl-2,4-dimethoxypyrimidine, which can be hydrogenated to saturated analogs, has been described. These compounds and their derivatives are of interest as anticancer and antiviral agents, highlighting another crucial application area in pharmaceutical research (Kundu et al., 1990).

Applications in Solar Cells

The impact of 2-amino-4,6-dimethoxypyrimidine on polyvinylidene fluoride/potassium iodide/iodine-based solid polymer electrolytes in dye-sensitized solar cells (DSSC) was studied. The addition of this compound significantly affected the ionic conductivity and power conversion efficiency of the solar cells, indicating its potential use in enhancing solar energy technologies (Sundaramoorthy et al., 2020).

Synthesis and Characterization for Optical Devices

A study on 2-amino-4,6-dimethoxypyrimidinium hydrogen tartrate revealed its potential in fabricating optical limiting and nonlinear optical devices. The research emphasized the crystal's optical transparency and thermal stability, making it suitable for use in optical device fabrication (Era et al., 2021).

Safety And Hazards

2,4-Dimethoxypyrimidine is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of 2,4-Dimethoxypyrimidine research could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, a study reported the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones and suggested their potential use in optical device fabrication .

Relevant Papers Several papers have been published on 2,4-Dimethoxypyrimidine. For example, a paper reported the microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones . Another paper discussed the synthesis of 4,6-dimethylpyrimidine 2 .

properties

IUPAC Name

2,4-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-9-5-3-4-7-6(8-5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVRHVMWBKFGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189017
Record name 2,4-Dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxypyrimidine

CAS RN

3551-55-1
Record name 2,4-Dimethoxypyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003551551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIMETHOXYPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/980K6DH82B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
594
Citations
P Beak, JM White - Journal of the American Chemical Society, 1982 - ACS Publications
Relative enthalpies of 1,3-dimethyl-2,4-pyrimidinedione, 2,4-dimethoxypyrimidine, and 4-methoxy-1-methyl-1-2-pyrimidinone: estim Page 1 J. Am. Chem. Soc. 1982, 104, 7073-7077 7073 and analyzed by gas …
Number of citations: 74 pubs.acs.org
NG Kundu, LN Chaudhuri - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
5-Iodo-2,4-dimethoxypyrimidine 1 on treatment with copper(I) 3-tetrahydropyran-2-yloxyprop-1-ynide was converted into 2,4-dimethoxy-5-(3-tetrahydropyran-2-yloxyprop-1-ynyl)…
Number of citations: 13 pubs.rsc.org
TLP Galvao, MDMC Ribeiro da Silva… - The Journal of …, 2014 - ACS Publications
An enthalpic value for the N-methyllactam/O-methyllactim isomerization, in the gaseous phase, is reported in this work for the conversion between 2,4-dimethoxypyrimidine and 1,3-…
Number of citations: 6 pubs.acs.org
JL Wong, DS Fuchs - The Journal of Organic Chemistry, 1970 - ACS Publications
The competitive reactions of lactim-lactam isomerization and dealkylation of several 2, 4-dialkoxypryimidines have been observed for the first time in aqueous solutionsin the pH range …
Number of citations: 47 pubs.acs.org
I Basnak, S Takatori, RT Walker - Tetrahedron letters, 1997 - Elsevier
(E)-5-(2-Carbomethoxyvinyl)-2,4-dimethoxypyrimidine (2) was prepared in high yield (90%) at room temperature from 5-iodo-2,4-dimethoxypyrimidine (1a) via the heterogenous Heck-…
Number of citations: 20 www.sciencedirect.com
M Prystaš, F Šorm - Collection of Czechoslovak Chemical …, 1965 - cccc.uochb.cas.cz
VIII and XIV has been established. Treatment of 5-methyl-2, 4-dimethoxypyrimidine (II) with the halogenose IV according to the procedure A followed by chromatography on alumina …
Number of citations: 10 cccc.uochb.cas.cz
VSS Sastry, J Ramakrishna - Pramana, 1979 - Springer
Zeeman ( 35 Cl) NQR studies in polycrystalline samples of 4,6-dichloropyrimidine and 6 chloro 2,4 dimethoxypyrimidine show that the asymmetry at the four chemically inequivalent …
Number of citations: 3 link.springer.com
SG Patel, A González-Bakker, RM Vala, PJ Patel… - RSC …, 2022 - pubs.rsc.org
In this study, we demonstrate a simple, highly efficient, rapid and convenient series of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones 4a–v. Microwave irradiation facilitates …
Number of citations: 8 pubs.rsc.org
SL Srivastava, M Prasad, R Singh - Proceedings of the Indian Academy of …, 1986 - Springer
This paper presents the investigations of the electronic and vibrational spectra of 2,4,6-trichloropyrimidine and 6-chloro 2,4-dimethoxypyrimidine. The electronic spectra have been …
Number of citations: 4 link.springer.com
M Prystaš, F Šorm - Collection of Czechoslovak Chemical …, 1965 - cccc.uochb.cas.cz
Prystas, Sorm: of the~-anomer which is in good agreement with further results of studies about the effect of the nature of solvents on the course of the Hilbert-Johnson reaction 15. We …
Number of citations: 27 cccc.uochb.cas.cz

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